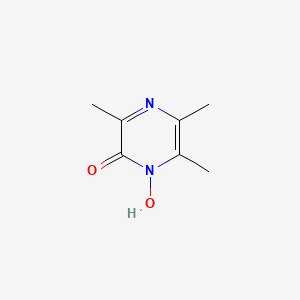![molecular formula C9H5NO B14242678 3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene CAS No. 223427-52-9](/img/structure/B14242678.png)
3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxa-11-azatricyclo[54002,6]undeca-1(7),2(6),4,8,10-pentaene is a complex polycyclic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene typically involves a multi-step process. One common method includes the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction proceeds under mild conditions and results in the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for base-catalyzed reactions, and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and pressures to ensure the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of advanced materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene involves its interaction with molecular targets through its tricyclic structure. This interaction can influence various pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3,7,9-triazatricyclo[6.2.1.01,5]undeca-2,4-dienes: Similar tricyclic structure but with different functional groups.
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: Another tricyclic compound with a different arrangement of atoms.
Uniqueness
3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene is unique due to its specific arrangement of oxygen and nitrogen atoms within the tricyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Número CAS |
223427-52-9 |
|---|---|
Fórmula molecular |
C9H5NO |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
3-oxa-11-azatricyclo[5.4.0.02,6]undeca-1(7),2(6),4,8,10-pentaene |
InChI |
InChI=1S/C9H5NO/c1-2-6-7-3-5-11-9(7)8(6)10-4-1/h1-5H |
Clave InChI |
PZIRGRQOOVXSMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C2C=CO3)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


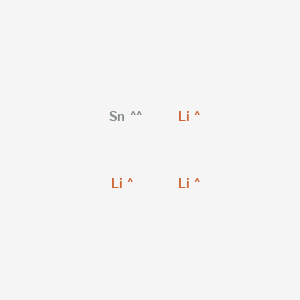
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
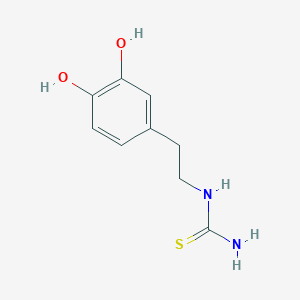
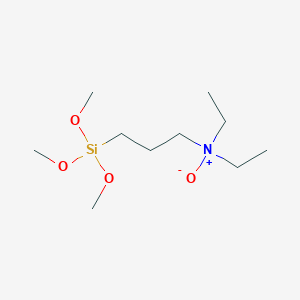
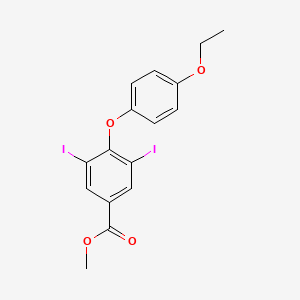
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
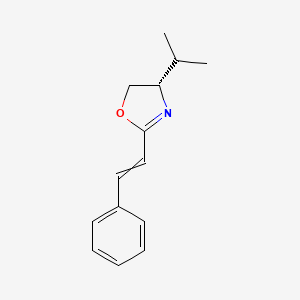

![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14242649.png)
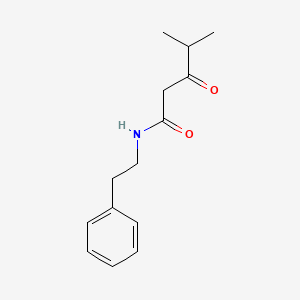
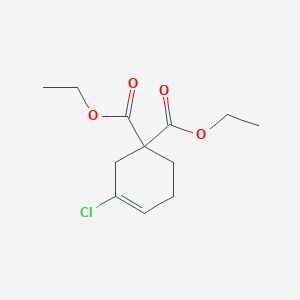
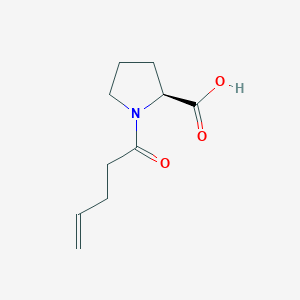
![N-[(2-Nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B14242689.png)
